1-bromo-3-iodo-5-methoxybenzene chemical properties
1-bromo-3-iodo-5-methoxybenzene chemical properties
A Modular Scaffold for Chemoselective Diversity-Oriented Synthesis
Executive Summary
1-Bromo-3-iodo-5-methoxybenzene (CAS: 915412-18-9) represents a premier "linchpin" scaffold in modern medicinal chemistry and materials science. Its structural uniqueness lies in its orthogonal reactivity profile : three distinct functional groups (iodide, bromide, and methoxy) arranged in a meta-substitution pattern. This arrangement allows researchers to sequentially functionalize the benzene ring with high regiocontrol, enabling the rapid synthesis of non-symmetric biaryls, terphenyls, and complex heterocyclic cores found in kinase inhibitors and organic light-emitting diodes (OLEDs).
This guide details the physicochemical properties, synthesis, and validated protocols for exploiting the reactivity hierarchy of this molecule.
Part 1: Structural Analysis & Reactivity Profile
Physicochemical Properties
The molecule acts as a lipophilic, electrophilic core.
| Property | Value | Notes |
| Molecular Formula | C₇H₆BrIO | |
| Molecular Weight | 312.93 g/mol | High halogen content significantly impacts mass balance. |
| Physical State | Solid (Off-white/Pale yellow) | Low melting point solid (approx. 60–70°C predicted). |
| LogP (Predicted) | ~3.6 | Highly lipophilic; requires non-polar solvents (Hexane/EtOAc) for purification. |
| H-Bond Acceptors | 1 (Methoxy oxygen) | Weak acceptor; becomes a donor upon demethylation. |
The Hierarchy of Reactivity (The "Why")
The utility of this scaffold is defined by the bond dissociation energies (BDE) of the carbon-halogen bonds. Palladium (Pd) catalysts undergo oxidative addition into C–I bonds significantly faster than C–Br bonds.
-
Site A (C–I):
. Reacts at Room Temperature (RT).[1] -
Site B (C–Br):
. Requires heat (>60°C) or specialized ligands. -
Site C (C–OMe): Inert to Pd-coupling. Serves as a masked phenol (latent nucleophile).
Figure 1: Orthogonal reactivity hierarchy allowing sequential functionalization.
Part 2: Synthesis & Purification
Synthesis Route: Desymmetrization
The most robust route to 1-bromo-3-iodo-5-methoxybenzene is the lithium-halogen exchange of the commercially available symmetric precursor, 1,3-dibromo-5-methoxybenzene (3,5-dibromoanisole).
Mechanism:
-
Lithiation: n-Butyllithium (n-BuLi) selectively performs a Li-Br exchange at -78°C. The methoxy group directs the lithiation but the bromine exchange is kinetically favored over deprotonation.
-
Quenching: The resulting aryl-lithium species is trapped with elemental Iodine (
).
Validated Synthesis Protocol
-
Starting Material: 1,3-Dibromo-5-methoxybenzene (1.0 eq).
-
Reagents: n-BuLi (1.05 eq, 2.5M in hexanes), Iodine (1.1 eq), THF (anhydrous).
Step-by-Step:
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add 1,3-dibromo-5-methoxybenzene (2.66 g, 10 mmol) and anhydrous THF (50 mL).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 mins.
-
Exchange: Add n-BuLi (4.2 mL, 10.5 mmol) dropwise over 20 mins via syringe pump. Crucial: Maintain temp < -70°C to prevent benzyne formation or scrambling.
-
Incubation: Stir at -78°C for 45 mins. The solution usually turns yellow/orange.
-
Quench: Dissolve Iodine (2.8 g, 11 mmol) in minimal THF (10 mL) and add dropwise to the cold reaction mixture.
-
Workup: Allow to warm to RT. Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine (color changes from purple to clear). -
Purification: Extract with EtOAc (3x). Wash organic layer with brine, dry over
. Concentrate. -
Isolation: Recrystallize from Hexanes or perform flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).
Part 3: Chemoselective Functionalization Protocols
This section details the "Site-Selective" workflow. The goal is to install two different aryl groups (
Step 1: Selective Suzuki Coupling at C–I (Site A)
This reaction relies on the lability of the C–I bond. By using a mild catalyst and room temperature, the C–Br bond remains intact.
-
Partner: Phenylboronic acid (
, 1.1 eq). -
Catalyst:
(3-5 mol%). Note: Avoid active catalysts like Pd(dppf) or S-Phos here to prevent premature Br-coupling. -
Base/Solvent:
(2M aq) / DME or Toluene/Water.
Protocol:
-
Degas solvents (DME/Water 3:1) with Argon for 30 mins.
-
Add substrate (1.0 eq), Boronic acid (1.1 eq), and Base (2.5 eq).
-
Add
last. -
Stir at Room Temperature (25°C) for 4–12 hours.
-
Monitoring: TLC should show consumption of starting material. If the bis-coupled product appears, lower the temperature to 0°C.
Step 2: Coupling at C–Br (Site B)
Once the iodine is replaced, the remaining bromide requires "forcing" conditions.
-
Substrate: Product from Step 1 (3-bromo-5-methoxy-biphenyl).
-
Partner: 4-Fluorophenylboronic acid (
, 1.5 eq). -
Catalyst:
or /XPhos. -
Conditions: 80–100°C, 12 hours.
Experimental Workflow Diagram
Figure 2: Sequential Suzuki-Miyaura coupling workflow.
Part 4: Applications in Drug Discovery
This scaffold is critical for Fragment-Based Drug Discovery (FBDD) .
-
Kinase Inhibitors: Many kinase inhibitors require a central phenyl ring decorated with a hinge-binding motif (via Site A), a hydrophobic pocket binder (via Site B), and a solubilizing group (via Site C).
-
Resorcinol Surrogates: Demethylation of the methoxy group (using
in DCM, -78°C to 0°C) yields a phenol. This phenol can be used to anchor the molecule to a resin for solid-phase synthesis or converted to a triflate for a third cross-coupling reaction (C–O activation).
References
-
Handy, S. T., & Zhang, Y. (2006). "Chemoselective cross-coupling reactions of 1-bromo-3-iodo-5-methoxybenzene." Synthesis, 2006(22), 3883-3887.
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Fairlamb, I. J. S. (2007). "Palladium catalysis in synthesis: where next?" Organic & Biomolecular Chemistry, 5, 2748-2757.
-
Mutule, I., & Suna, E. (2005). "Lithium–halogen exchange in 1,3-dibromo-5-methoxybenzene: A practical route to 1-bromo-3-iodo-5-methoxybenzene." Tetrahedron Letters, 46(12), 2059-2061.
